N-(3,5-diphenylphenyl)acetamide
Description
N-(3,5-Dimethylphenyl)acetamide (CAS 2050-45-5) is an acetamide derivative featuring a phenyl ring substituted with two methyl groups at the 3- and 5-positions (Figure 1). Its molecular formula is C₁₀H₁₃NO, with a molecular weight of 163.22 g/mol. The compound is typically a solid at room temperature and exhibits moderate solubility in organic solvents such as ethanol and dimethylformamide (DMF) .
Properties
CAS No. |
94623-34-4 |
|---|---|
Molecular Formula |
C20H17NO |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-(3,5-diphenylphenyl)acetamide |
InChI |
InChI=1S/C20H17NO/c1-15(22)21-20-13-18(16-8-4-2-5-9-16)12-19(14-20)17-10-6-3-7-11-17/h2-14H,1H3,(H,21,22) |
InChI Key |
MOICUEHJLVRJOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-diphenylphenyl)acetamide typically involves the reaction of 3,5-diphenylaniline with acetic anhydride. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger quantities of reactants and optimizing reaction conditions to maximize yield. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-diphenylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(3,5-diphenylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,5-diphenylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
The pharmacological and physicochemical properties of acetamide derivatives are highly dependent on the substituents attached to the aromatic ring. Below is a detailed comparison of N-(3,5-dimethylphenyl)acetamide with its analogs based on structural features, synthesis, and biological activities.
Structural and Electronic Modifications
Key Observations :
- Electron-donating groups (e.g., -CH₃, -OCH₃) increase solubility in polar solvents and stabilize aromatic interactions, whereas electron-withdrawing groups (e.g., -Cl) enhance electrophilicity and intermolecular hydrogen bonding .
- Halogenation (e.g., -Cl) on the acetamide chain introduces steric and electronic effects, influencing metabolic stability and target binding .
Pharmacological Activities
Key Observations :
- Antimicrobial Activity : Compounds with bulky substituents (e.g., benzothiazole-sulfonyl-piperazine in compound 47) show enhanced activity against gram-positive bacteria due to improved membrane penetration .
- Antifungal Activity : Methoxy-substituted derivatives (e.g., N-(3,5-dimethoxyphenyl)acetamide) may interfere with fungal cytochrome P450 enzymes .
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